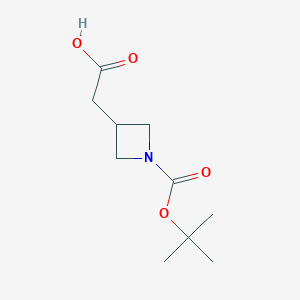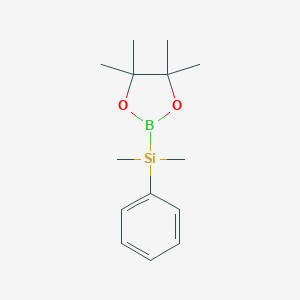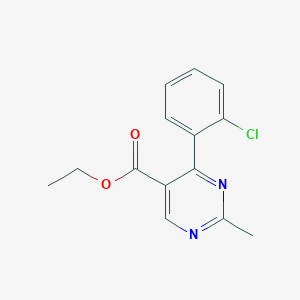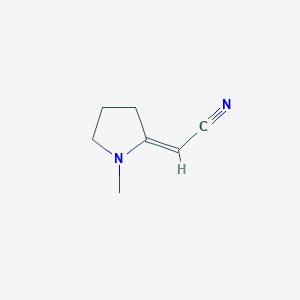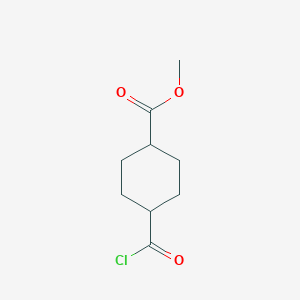
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate, also known as Methyl 4-chlorocarbonyl cyclohexanecarboxylate (MCCC), is a chemical compound that has shown promising results in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of MCCC is not fully understood. However, it is believed that MCCC inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, MCCC reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
MCCC has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MCCC has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and cancer. Additionally, MCCC has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCCC has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. MCCC is also soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, MCCC has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Additionally, MCCC has not been extensively studied for its toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MCCC. One direction is to investigate the potential of MCCC as an anti-cancer agent. Studies have shown that MCCC inhibits the proliferation of cancer cells and induces apoptosis. Further studies could investigate the potential of MCCC in combination with other anti-cancer agents. Another direction is to investigate the potential of MCCC as an anti-inflammatory agent. Studies have shown that MCCC reduces the production of inflammatory cytokines and ROS. Further studies could investigate the potential of MCCC in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate 4-(chlorocarbonyl)cyclohexane-1-carboxylate is a chemical compound that has shown promising results in scientific research. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, analgesic, and antipyretic properties. MCCC has also been investigated for its potential as an anti-cancer agent. While MCCC has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of MCCC in treating various diseases.
Métodos De Síntesis
The synthesis of MCCC involves the reaction of cyclohexanone with oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting product is then treated with methanol to obtain MCCC. This method is efficient and produces a high yield of the desired product.
Aplicaciones Científicas De Investigación
MCCC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. MCCC has also been investigated for its potential as an anti-cancer agent. Studies have shown that MCCC inhibits the proliferation of cancer cells and induces apoptosis.
Propiedades
Número CAS |
161975-35-5 |
|---|---|
Nombre del producto |
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate |
Fórmula molecular |
C9H13ClO3 |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
methyl 4-carbonochloridoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3 |
Clave InChI |
ZPSRMOPMUQFVJD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC(CC1)C(=O)Cl |
SMILES canónico |
COC(=O)C1CCC(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



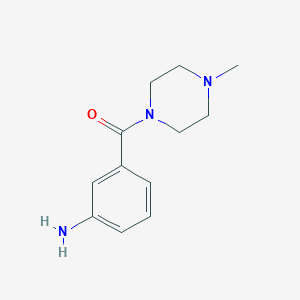
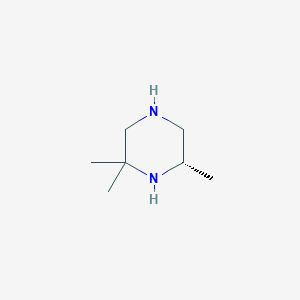
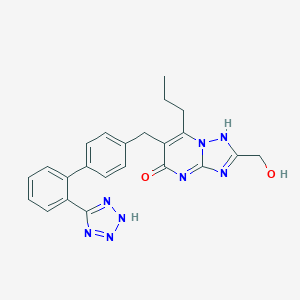
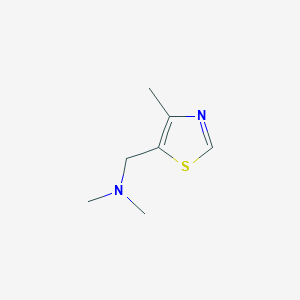
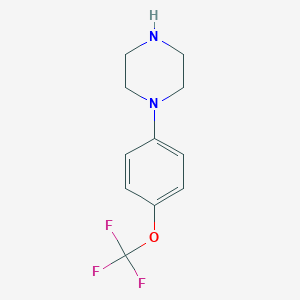
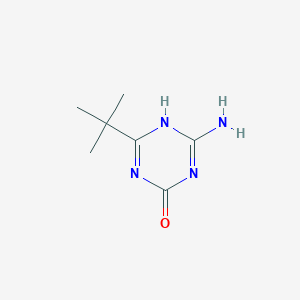
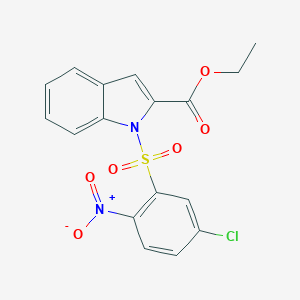
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
